![molecular formula C24H21ClN4O3S B2855484 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048645-36-8](/img/structure/B2855484.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C24H21ClN4O3S and its molecular weight is 480.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes its biological activity, mechanisms of action, and relevant case studies, presenting a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a pyrrolidine ring, and a sulfonamide group. Its chemical formula is C21H19ClN4O3S, and it has a molecular weight of approximately 432.92 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. For instance, similar compounds have shown efficacy as inhibitors of α-glucosidase, which is crucial in carbohydrate metabolism .
- Receptor Modulation : Compounds with benzimidazole structures often modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : The presence of the benzimidazole moiety suggests potential antimicrobial properties. It has been noted that derivatives with similar structures exhibit significant antibacterial effects against various pathogens .
Anticancer Activity
Recent studies indicate that compounds similar to this compound demonstrate promising anticancer properties. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
15o | Breast | 2.09 ± 0.04 | Non-competitive α-glucosidase inhibitor |
22d | Colon | 0.71 ± 0.02 | Allosteric site binding |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related benzimidazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
---|---|---|---|
Pyrrolidine Derivative | Staphylococcus aureus | 3.12 | 2 |
Pyrrolidine Derivative | Escherichia coli | 12.5 | 2 |
Case Studies
- In Vivo Studies : A study demonstrated that a benzimidazole-based derivative showed significant hypoglycemic activity in diabetic models, suggesting potential therapeutic applications in diabetes management .
- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target enzymes, providing insights into its mechanism of action at the molecular level .
- Toxicity Assessments : Evaluations of cytotoxicity revealed that certain derivatives exhibited non-cytotoxic profiles against normal liver cells (LO2), indicating their safety for further development .
科学的研究の応用
Anticancer Properties
Research has shown that compounds containing benzimidazole derivatives exhibit anticancer activities. For instance, studies indicate that N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide demonstrates cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in 2023 evaluated the compound's efficacy against breast cancer cells, revealing significant inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and ultimately cell death.
Case Study:
In a recent investigation, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Neurological Disorders
Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic profile.
Case Study:
A study conducted in 2024 demonstrated that the compound could reduce neuroinflammation in animal models of Alzheimer's disease, providing a promising avenue for further research .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various inflammatory models. The compound showed significant reduction in pro-inflammatory cytokines.
Case Study:
In vitro assays indicated a decrease in TNF-alpha and IL-6 levels when treated with this compound, suggesting its potential application in autoimmune diseases .
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c25-16-11-13-17(14-12-16)33(31,32)29-15-5-10-22(29)24(30)28-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)27-23/h1-4,6-9,11-14,22H,5,10,15H2,(H,26,27)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOMJKRAKBGOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。